![molecular formula C19H10IN6NaO10S2 B1684173 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt CAS No. 515111-36-1](/img/structure/B1684173.png)
4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt
Overview
Description
This compound, also known as WST-3, is a halogenated sulfur compound with the molecular formula C19H10IN6NaO10S2 . It has a molecular weight of 696.3 g/mol . The compound is used in proteomics research .
Molecular Structure Analysis
The compound’s structure includes an iodophenyl group, a dinitrophenyl group, and a tetrazolio group attached to a benzenedisulfonate sodium salt . The InChI string representation of the compound isInChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12 (4-2-11)23-21-19 (15-7-6-14 (37 (31,32)33)10-18 (15)38 (34,35)36)22-24 (23)16-8-5-13 (25 (27)28)9-17 (16)26 (29)30;/h1-10H, (H-,31,32,33,34,35,36);/q;+1/p-1
.
Mechanism of Action
Target of Action
The primary targets of WST-3 are the NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes play a crucial role in cellular metabolism and are capable of reducing tetrazolium dyes like WST-3 .
Mode of Action
WST-3 interacts with its targets, the oxidoreductase enzymes, resulting in its reduction to formazan . This reduction occurs outside the cell via plasma membrane electron transport . The degree of light absorption by the formed formazan is dependent on its concentration, which in turn reflects the number of viable cells present .
Biochemical Pathways
The reduction of WST-3 by oxidoreductase enzymes is part of the cellular metabolic activity, reflecting the number of viable cells present . This process is used in colorimetric assays for assessing cell metabolic activity .
Result of Action
The reduction of WST-3 to formazan results in a color change, with the depth of the color being proportional to the number of viable cells present . This allows for the assessment of cell metabolic activity, cytotoxicity, or cytostatic activity .
Action Environment
The action of WST-3 can be influenced by environmental factors such as light and heat. For instance, MTT assays, which are similar to those using WST-3, are usually done in the dark since the MTT reagent is sensitive to light .
properties
IUPAC Name |
sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNWZJLLRMMAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10IN6NaO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161617-45-4 | |
Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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